molecular formula C18H28N2O4S B4398357 N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B4398357
M. Wt: 368.5 g/mol
InChI Key: ABJHNOKTVQXMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide, also known as AZ-1, is a compound that has attracted significant attention in scientific research due to its potential as a therapeutic agent. AZ-1 belongs to the class of sulfonamide compounds, which have been extensively studied for their pharmacological properties. In

Mechanism of Action

The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells and plays a role in tumor growth and metastasis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurodegenerative disease models, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, there are also limitations to working with this compound, including its cost, potential toxicity, and limited availability. Researchers must take appropriate safety precautions when handling this compound and ensure that their experiments are designed to minimize any potential risks.

Future Directions

There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound for use in cancer and inflammation therapy. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the neuroprotective effects of this compound. Additionally, the use of this compound as a tool compound for studying ion channels and receptors is an area of potential future research. Overall, the potential of this compound as a therapeutic agent and research tool compound makes it a promising area of study for future research.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-4-20(14-18(21)19-11-7-5-6-8-12-19)25(22,23)17-13-15(2)9-10-16(17)24-3/h9-10,13H,4-8,11-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJHNOKTVQXMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
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N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
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N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
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N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
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N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 6
N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide

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